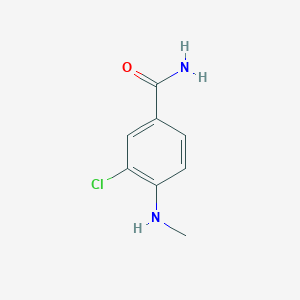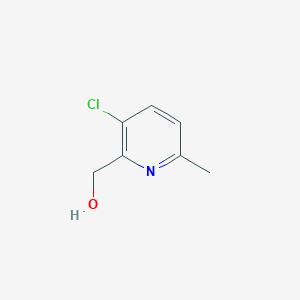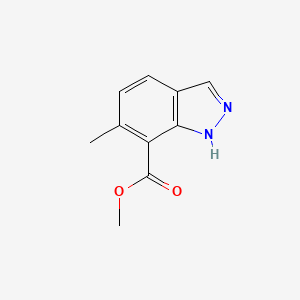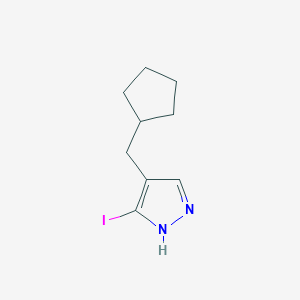
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Cyclopentylmethyl Group: This can be achieved through alkylation reactions using cyclopentylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The iodine atom can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Cyclopentylmethyl)-3-azido-1H-pyrazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 4-(Cyclopentylmethyl)-3-phenyl-1H-pyrazole.
Scientific Research Applications
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding interactions through halogen bonding, while the cyclopentylmethyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopentylmethyl)-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-1H-pyrazole:
4-(Cyclopentylmethyl)-3-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and interactions.
Uniqueness
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole is unique due to the presence of both the cyclopentylmethyl group and the iodine atom, which confer distinct chemical properties and potential for diverse applications. The iodine atom enhances its utility in cross-coupling reactions, while the cyclopentylmethyl group can influence its biological activity and solubility.
Properties
Molecular Formula |
C9H13IN2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
4-(cyclopentylmethyl)-5-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H13IN2/c10-9-8(6-11-12-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,11,12) |
InChI Key |
DIXWRGHPVGJXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=C(NN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)
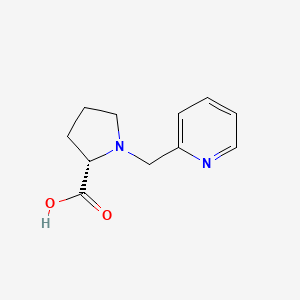
![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
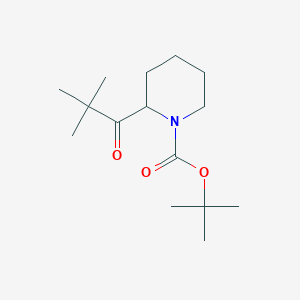


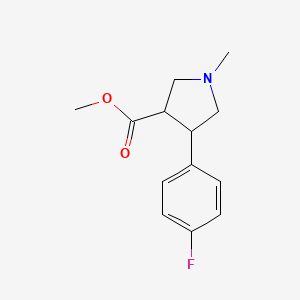

![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)
